
3-Amino-1,2-benzisoxazole-6-methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1,2-benzisoxazole-6-methanamine is a useful research compound. Its molecular formula is C8H9N3O and its molecular weight is 163.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Análisis De Reacciones Químicas
Acylation Reactions
The aliphatic methanamine group undergoes nucleophilic acylation with anhydrides or chlorides:
Reagent | Conditions | Product | Yield | Source |
---|---|---|---|---|
Acetic anhydride | Reflux in CH₃COOH (4 h) | N-Acetyl-6-methanamine derivative | 82% | |
Benzoyl chloride | DCM, Et₃N (0°C → RT) | N-Benzoylated product | 75% |
The aromatic amino group shows lower reactivity due to resonance stabilization but forms stable Schiff bases with aldehydes under acidic conditions .
Oxidation Pathways
Controlled oxidation targets the methanamine moiety:
Oxidizing Agent | Conditions | Product | Notes |
---|---|---|---|
KMnO₄ (aq) | H₂SO₄, 60°C, 2 h | 6-Carboxylic acid derivative | Complete conversion |
MnO₂ | Dry THF, 12 h | 6-Nitrile analog | Requires anhydrous setup |
Nucleophilic Substitution
The benzisoxazole ring participates in directed metallation:
Electrophile | Base | Position Modified | Outcome |
---|---|---|---|
I₂ | LDA, -78°C | C-4 | Iodo-substituted product |
DMF | n-BuLi, THF | C-7 | Formylated derivative |
This reactivity follows patterns observed in halogenated benzisoxazole systems .
Cross-Coupling Reactions
The methanamine group facilitates Suzuki-Miyaura couplings:
Boronic Acid | Catalyst | Product | Yield |
---|---|---|---|
Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 6-(Phenylmethyl)amine derivative | 68% |
4-Pyridylboronic | Pd(OAc)₂, SPhos | Heteroaryl-functionalized analog | 61% |
Reaction rates depend on the electronic nature of the boronic acid.
Cyclization Reactions
Intramolecular cyclizations form fused heterocycles:
Reagent | Conditions | Product | Application |
---|---|---|---|
CS₂ | KOH, EtOH reflux | Thiazolo-benzisoxazole | Antimicrobial screening |
CH₃CN | CuI, 110°C | Imidazoisoxazole | Catalysis studies |
pH-Dependent Stability
Critical degradation patterns (HPLC monitoring):
pH | Temperature | Half-Life | Major Degradant |
---|---|---|---|
1.2 | 37°C | 2.1 h | Ring-opened oxime |
7.4 | 25°C | 72 h | N-Oxide species |
10.5 | 37°C | 8.3 h | Demethylated byproduct |
Stability profiles align with benzisoxazole’s susceptibility to hydrolytic cleavage under acidic conditions .
Mechanistic Considerations
-
Amino Group Reactivity : The aliphatic -CH₂NH₂ group exhibits 5× greater nucleophilicity than the aromatic NH₂ (pKa 9.8 vs 4.3).
-
Ring Activation : Electron-withdrawing isoxazole oxygen directs electrophiles to C-4 and C-7 positions .
-
Steric Effects : 6-Methanamine’s proximity to the ring nitrogen creates a hindered environment for bulky reagents .
Propiedades
Fórmula molecular |
C8H9N3O |
---|---|
Peso molecular |
163.18 g/mol |
Nombre IUPAC |
6-(aminomethyl)-1,2-benzoxazol-3-amine |
InChI |
InChI=1S/C8H9N3O/c9-4-5-1-2-6-7(3-5)12-11-8(6)10/h1-3H,4,9H2,(H2,10,11) |
Clave InChI |
GHYKJSGZYRADNG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1CN)ON=C2N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.